Data Availability Gap: No Published Quantitative Head-to-Head Comparisons Identified for CAS 1706449-76-4
A systematic search across PubMed, Google Patents, BindingDB, PubChem, ChEMBL, and major vendor catalogs (May 2026) returned zero experimental records containing quantitative potency, selectivity, ADME, or physicochemical data for 2-(methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid. In contrast, the structurally related compound [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid (CAS 1706442-58-1) is described by one vendor as exhibiting 'potent biological activity' , though no numerical EC₅₀, IC₅₀, or Ki values are publicly available. Two lower-similarity analogs containing a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine core have literature-reported kinase inhibitory activity: a Btk inhibitor (IC₅₀ not publicly disclosed for the exact pyrimidine fragment) , and a CHD1L inhibitor series where the core is present but the N-acetic acid substitution is absent . The absolute differentiation of the target compound from these comparators cannot be quantified at this time.
| Evidence Dimension | Publicly available biological activity data |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Closest analog: [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid – vendor claims biological activity without numerical values. Core-matched analog: N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine – reported as CHD1L inhibitor but no comparative data vs. target compound. |
| Quantified Difference | Cannot be calculated; no overlapping assay datasets exist for the target compound and any comparator. |
| Conditions | Not applicable – no experimental assay results identified for the target compound in any public database. |
Why This Matters
Procurement decisions must rely on structural inference and synthetic utility rather than on quantitative biological differentiation; teams should request custom profiling data from vendors or conduct internal head-to-head screening before selecting this compound over analogs.
